![molecular formula C8H7N3O2 B578113 Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate CAS No. 1260891-66-4](/img/structure/B578113.png)
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
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Overview
Description
“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” presents two possible tautomeric forms: the 1H- and 2H-isomers . The structure of this compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, have been extensively studied for their biomedical applications . They have been used in the synthesis of various drugs due to their structural similarity to the purine bases adenine and guanine .
Anti-Cancer Drugs
These compounds have been used in the development of anti-cancer drugs . Their unique structure allows them to interact with various biological targets, making them effective in combating different types of cancer .
Anti-Diabetic Drugs
1H-Pyrazolo[3,4-b]pyridines have also been used in the synthesis of anti-diabetic drugs . Their ability to modulate various biological pathways makes them effective in managing blood sugar levels .
Cardiovascular Drugs
These compounds have shown potential in the development of cardiovascular drugs . They can interact with various cardiovascular targets, potentially helping to manage conditions such as hypertension and heart disease .
Enzyme Inhibitors
1H-Pyrazolo[3,4-b]pyridines have been used as enzyme inhibitors . They can bind to the active sites of enzymes, preventing them from catalyzing reactions .
Anti-Inflammatory Drugs
These compounds have been used in the development of anti-inflammatory drugs . They can modulate the body’s inflammatory response, potentially helping to manage conditions such as arthritis and inflammatory bowel disease .
Neurological Drugs
1H-Pyrazolo[3,4-b]pyridines have shown potential in the development of drugs for the neurological system . They can interact with various neurological targets, potentially helping to manage conditions such as Alzheimer’s disease and Parkinson’s disease .
Synthesis Methods
Various synthesis methods have been developed for 1H-Pyrazolo[3,4-b]pyridines . These methods are often tailored to the specific requirements of the application, allowing for the synthesis of compounds with a wide range of properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIHNHBYZCKVCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855623 |
Source
|
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260891-66-4 |
Source
|
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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